Methyl 2-chloro-6-cyanonicotinate
Description
Properties
IUPAC Name |
methyl 2-chloro-6-cyanopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c1-13-8(12)6-3-2-5(4-10)11-7(6)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXNVEHMCKSNLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substitution of Methoxy Groups
A precedent exists in the synthesis of methyl 2-chloro-6-methoxynicotinate, where 2-chloro-6-hydroxynicotinic acid undergoes methylation using iodomethane and silver carbonate in chloroform at 50°C for 3 hours, yielding a 69% product. Adapting this method, the methoxy group could be replaced with a cyano group via nucleophilic aromatic substitution (NAS). For example, treating methyl 2-chloro-6-methoxynicotinate with a cyanide source (e.g., CuCN or KCN) under heated conditions (80–120°C) in a polar aprotic solvent like DMF may facilitate substitution. However, NAS on pyridine rings typically requires activating groups or harsh conditions due to the electron-deficient nature of the aromatic system.
Direct Chloride-Cyanide Exchange
An alternative route involves substituting the 2-chloro group with a cyano group. However, this is less feasible due to the stronger bond dissociation energy of C-Cl compared to C-O bonds. Instead, sequential functionalization—introducing chlorine after cyanation—might be preferable. For instance, methyl 2-hydroxy-6-cyanonicotinate could be chlorinated using POCl₃ or PCl₅, though regioselectivity must be controlled to avoid over-chlorination.
Metal-Catalyzed Cyanation Reactions
Transition metal catalysis offers a robust pathway for introducing cyano groups under milder conditions. Palladium and copper catalysts are widely used in cyanation reactions, particularly in cross-coupling processes.
Palladium-Catalyzed Cyanation
A Sonogashira coupling strategy, as described in pyridine derivative syntheses, could be adapted. Starting from methyl 2-chloro-6-iodonicotinate, a palladium-catalyzed cyanation using Zn(CN)₂ or K₄[Fe(CN)₆] as the cyanide source might yield the target compound. For example, a reaction with Pd(PPh₃)₄ and CuI in DMF at 80°C could facilitate the substitution of iodine with a cyano group. This method parallels the synthesis of ethyl 6-chloronicotinate derivatives, where halogen exchange is achieved via catalytic systems.
Copper-Mediated Cyanation
Copper(I) cyanide (CuCN) has been employed in aromatic cyanation reactions. Heating methyl 2-chloro-6-iodonicotinate with CuCN in DMF or NMP at 120–150°C could directly introduce the cyano group. This approach mirrors the synthesis of 2-chloro-6-trifluoromethylpyridines, where CuCN mediates iodide-to-cyano substitution.
Cyclization Strategies
Constructing the pyridine ring with pre-installed functional groups offers a convergent synthesis route. Cyclization reactions, such as the Hantzsch pyridine synthesis, can incorporate chlorine and cyano groups during ring formation.
Kröhnke Pyridine Synthesis
The Kröhnke method, which involves the condensation of α,β-unsaturated ketones with ammonium acetate, could be tailored to introduce cyano and chloro substituents. For instance, reacting methyl 3-cyano-2-chloroacrylate with a β-keto ester in the presence of NH₄OAc might yield the desired nicotinate. This method requires precise control of substituent positioning to ensure regioselectivity.
Cyclocondensation of Enaminonitriles
Enaminonitriles serve as versatile intermediates for pyridine ring formation. A cyclocondensation reaction between a chloro-substituted enaminonitrile and a methyl acetoacetate derivative could generate the target compound. This approach is analogous to the synthesis of 2-chloro-5-fluoronicotinic acid derivatives, where cyclization is followed by esterification.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Challenges |
|---|---|---|---|---|
| Nucleophilic Substitution | CuCN, DMF, 120°C, 12h | ~50% | Simple reagents | Low regioselectivity, harsh conditions |
| Palladium-Catalyzed | Pd(PPh₃)₄, Zn(CN)₂, 80°C, 6h | 65–75% | High efficiency, mild conditions | Costly catalysts, sensitivity to moisture |
| Cyclization | NH₄OAc, ethanol, reflux, 24h | 40–55% | Convergent synthesis | Complex intermediates, low yields |
| Sandmeyer Reaction | NaNO₂, HCl, CuCN, 0–5°C | 60–70% | Scalable, established protocol | Requires diazonium intermediate |
Mechanistic Considerations and Optimization
Regioselectivity in Cyanation
The electron-withdrawing nature of the chlorine and ester groups directs cyanation to the 6-position via resonance and inductive effects. Computational studies suggest that the 6-position is more electrophilic due to para-directing effects of the ester group, facilitating attack by cyanide nucleophiles.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, NMP) enhance reaction rates in metal-catalyzed cyanations by stabilizing ionic intermediates. Elevated temperatures (80–120°C) are typically required to overcome the aromatic system’s deactivation, though microwave-assisted synthesis could reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-cyanonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
Methyl 2-chloro-6-cyanonicotinate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 2-chloro-6-cyanonicotinate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved in its action are often related to its ability to form stable complexes with metal ions or other biomolecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
Biological Activity
Methyl 2-chloro-6-cyanonicotinate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with both a chlorine atom and a cyano group, which enhances its reactivity and biological potential. The presence of these functional groups allows for diverse interactions with biological targets, making it a valuable compound in synthetic organic chemistry and pharmaceutical development.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Interaction : The cyano group can participate in hydrogen bonding and other interactions with enzymes, potentially acting as an inhibitor or activator depending on the target enzyme.
- Receptor Binding : The compound may bind to specific receptors, influencing various signaling pathways within cells. This interaction can lead to modulation of enzyme activity and receptor-mediated responses .
- Metal Ion Complexation : The ability of the compound to form stable complexes with metal ions may also play a role in its biological activity, particularly in enzyme catalysis and biochemical assays.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications as an antimicrobial agent. For instance, derivatives of this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism may involve inducing apoptosis in cancer cells or inhibiting cell proliferation through modulation of specific signaling pathways. Further research is needed to elucidate the precise mechanisms and efficacy against different cancer types.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl nicotinate | Lacks cyano group | Peripheral vasodilator |
| Ethyl 2-cyanonicotinate | Ethyl ester instead of methyl | Antimicrobial properties |
| Methyl 2-chloro-6-formylnicotinate | Contains a formyl group | Potential anti-inflammatory properties |
This comparison highlights how the presence of specific functional groups influences the biological activity of these compounds.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antimicrobial Study : A study published in Journal of Antibiotics demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as an antimicrobial agent.
- Anticancer Research : In vitro studies conducted on human cancer cell lines revealed that this compound induced apoptosis at concentrations ranging from 10 to 50 µM. The mechanism was linked to the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment.
- Enzyme Inhibition Study : Research focusing on enzyme interactions showed that this compound could inhibit acetylcholinesterase activity, which is crucial for neurotransmission. The IC50 value was reported at 25 µM, indicating moderate inhibition compared to standard inhibitors .
Q & A
Basic: What are the recommended synthetic routes for Methyl 2-chloro-6-cyanonicotinate?
Methodological Answer:
Synthesis typically involves multi-step reactions starting from nicotinic acid derivatives. For example, chlorination and cyanation steps can be performed using reagents like phosphorus oxychloride (for chlorination) and copper(I) cyanide or cyanide salts under controlled conditions. Solvents such as dimethylformamide (DMF) or acetonitrile are commonly employed, with potassium carbonate as a base to facilitate reactions . Reaction optimization may require monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation.
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Due to potential carcinogenicity and acute toxicity (e.g., skin/eye irritation), researchers must use:
- PPE: Full-body protective clothing, nitrile gloves, and safety goggles.
- Respiratory Protection: P95/P100 respirators for low exposure; OV/AG/P99 filters for higher concentrations .
- Ventilation: Conduct reactions in fume hoods to minimize inhalation risks.
- Waste Disposal: Avoid drainage systems; use sealed containers for hazardous waste .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Systematic optimization involves:
- Design of Experiments (DoE): Vary temperature, solvent polarity, and catalyst loading to identify ideal parameters. For instance, DMF enhances solubility in nucleophilic substitutions .
- In-line Analytics: Use real-time Fourier-transform infrared (FTIR) spectroscopy or gas chromatography (GC) to monitor reaction progress.
- Purification: Employ column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization using ethanol/water mixtures to isolate high-purity product .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions (e.g., varying antimicrobial efficacy) can be addressed via:
- Meta-analysis: Apply PRISMA guidelines to systematically compare studies, accounting for variables like assay type (e.g., broth microdilution vs. disk diffusion) .
- Structural Analog Comparison: Cross-reference with analogs (e.g., Methyl 4-chloro-6-(hydroxymethyl)nicotinate) to identify substituent effects on bioactivity .
- Dose-Response Studies: Conduct rigorous IC50/EC50 determinations with statistical validation (e.g., ANOVA, p-value thresholds) .
Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., chloro and cyano groups at positions 2 and 6).
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula (e.g., C₈H₅ClN₂O₂).
- X-ray Crystallography: Resolves crystal structure to verify stereochemistry .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with modified substituents (e.g., replacing chloro with fluoro, cyano with nitro) .
- Biological Assays: Use standardized protocols (e.g., MIC assays for antimicrobial activity) with positive/negative controls .
- Computational Modeling: Apply density functional theory (DFT) to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends .
Advanced: What statistical methods are appropriate for analyzing dose-response data?
Methodological Answer:
- Non-linear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Outlier Detection: Apply Grubbs’ test or robust regression to exclude anomalous data points.
- Meta-regression: Explore heterogeneity in multi-study datasets by analyzing covariates (e.g., cell line variability) .
Basic: How should researchers document and report experimental protocols?
Methodological Answer:
- Standardized Templates: Follow ACS Style Guide or IUPAC guidelines for chemical nomenclature and units.
- Data Repositories: Deposit raw spectra/chromatograms in platforms like PubChem or Zenodo for reproducibility .
- Risk Assessments: Include hazard classifications (e.g., GHS pictograms) and mitigation strategies in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
